Isozyme Selectivity Fingerprint: (Rac)-Cl-amidine vs. GSK484 and F-amidine
(Rac)-Cl-amidine exhibits a pan-PAD inhibition profile with highest potency against PAD1 (IC₅₀ = 0.8 ± 0.3 μM), distinguishing it from the PAD4-selective reversible inhibitor GSK484 and the pan-inhibitor F-amidine [1]. In direct comparative enzymatic assays, (Rac)-Cl-amidine shows 7.4-fold greater potency for PAD1 than for PAD4 (0.8 μM vs. 5.9 μM), whereas GSK484 is a highly selective PAD4 inhibitor with an IC₅₀ of 0.05–0.20 μM and negligible PAD1/3 activity [1]. F-amidine, a first-generation pan-inhibitor, exhibits significantly weaker overall potency with IC₅₀ values of 29.5 μM (PAD1), 350 μM (PAD3), and 21.6 μM (PAD4) [2].
| Evidence Dimension | PAD Isozyme Inhibition Potency (IC₅₀, μM) |
|---|---|
| Target Compound Data | PAD1: 0.8 ± 0.3; PAD3: 6.2 ± 1.0; PAD4: 5.9 ± 0.3 |
| Comparator Or Baseline | GSK484 (PAD4 IC₅₀ = 0.05–0.20 μM; PAD1/3 inactive); F-amidine (PAD1 IC₅₀ = 29.5, PAD3 IC₅₀ = 350, PAD4 IC₅₀ = 21.6) |
| Quantified Difference | (Rac)-Cl-amidine PAD1 potency is 37-fold higher than F-amidine; (Rac)-Cl-amidine is a pan-inhibitor whereas GSK484 is PAD4-selective. |
| Conditions | In vitro enzymatic activity assay using recombinant human PAD1, PAD3, and PAD4. |
Why This Matters
For experiments requiring simultaneous inhibition of multiple PAD isozymes to evaluate pan-deiminase effects, (Rac)-Cl-amidine provides a balanced potency profile not achievable with PAD4-selective probes like GSK484.
- [1] Lewis HD, Liddle J, Coote JE, et al. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation. Nat Chem Biol. 2015;11(3):189-191. View Source
- [2] Willis VC, Gizinski AM, Banda NK, et al. N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide, a protein arginine deiminase inhibitor, reduces the severity of murine collagen-induced arthritis. J Immunol. 2011;186(7):4396-4404. View Source
